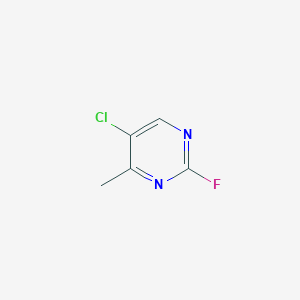
5-Chloro-2-fluoro-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-fluoro-4-methylpyrimidine is a useful research compound. Its molecular formula is C5H4ClFN2 and its molecular weight is 146.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
5-Chloro-2-fluoro-4-methylpyrimidine has diverse applications across several scientific domains:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, particularly in pharmaceutical development. Its halogen substitutions facilitate nucleophilic substitution reactions and coupling reactions such as Suzuki-Miyaura.
Medicinal Chemistry
- Drug Development : The compound is investigated for its potential as an active pharmaceutical ingredient (API). It has been shown to exhibit biological activity against various targets, including kinases involved in cancer signaling pathways .
- Enzyme Inhibition : It has demonstrated inhibitory effects on specific enzymes, such as ALK2, which plays a role in cancer progression. Studies have shown that it can competitively inhibit both wild-type and mutant forms of this kinase .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against multiple cancer cell lines, including:
- FaDu Hypopharyngeal Tumor Cells : The compound inhibited cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition Studies
A study evaluated the inhibitory effects of this compound on ALK2. The results indicated that it could serve as a promising lead compound for developing new anticancer therapies targeting this enzyme .
Data Tables
Eigenschaften
Molekularformel |
C5H4ClFN2 |
|---|---|
Molekulargewicht |
146.55 g/mol |
IUPAC-Name |
5-chloro-2-fluoro-4-methylpyrimidine |
InChI |
InChI=1S/C5H4ClFN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |
InChI-Schlüssel |
GSFHLLCYYCQJSO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1Cl)F |
Kanonische SMILES |
CC1=NC(=NC=C1Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















